molecular formula C14H18ClN3O3 B2507088 1-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-hydroxypropyl)urea CAS No. 894025-31-1

1-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-hydroxypropyl)urea

Cat. No.: B2507088
CAS No.: 894025-31-1
M. Wt: 311.77
InChI Key: LWVRQENHQMLRTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-hydroxypropyl)urea is a specialized chemical compound designed for research applications. This molecule features a γ-lactam (5-oxopyrrolidin) core, a common scaffold in medicinal chemistry known for its conformational influence and presence in pharmacologically active compounds . The structure is further substituted with a 4-chlorophenyl group and a urea linker connected to a hydroxypropyl chain, enhancing its potential for molecular recognition and serving as a handle for further chemical modification. Researchers can leverage this compound as a key synthetic intermediate or a core building block in the development of novel therapeutic agents. Its structural motifs suggest potential utility in neuroscience and pharmacology, particularly as a template for designing ligands for central nervous system targets . The terminal hydroxyl group on the propyl chain offers a versatile site for conjugation, solubility modulation, or the synthesis of pro-drug forms, making it a valuable tool for structure-activity relationship (SAR) studies and bioassay testing. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-hydroxypropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O3/c15-10-2-4-12(5-3-10)18-9-11(8-13(18)20)17-14(21)16-6-1-7-19/h2-5,11,19H,1,6-9H2,(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVRQENHQMLRTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrrolidinone Core

The synthesis begins with the preparation of 1-(4-chlorophenyl)-5-oxopyrrolidin-3-amine. A representative procedure involves:

  • Cyclization : Reacting 4-chlorobenzaldehyde with γ-butyrolactam in the presence of acetic anhydride to form 1-(4-chlorophenyl)pyrrolidin-2,5-dione.
  • Reductive Amination : Treating the dione with sodium triacetoxyborohydride in 1,2-dichloroethane to yield the amine intermediate.

Key Reaction Conditions :

  • Temperature: 50–80°C
  • Catalyst: Raney nickel or palladium on carbon
  • Yield: 68–75%

Urea Bond Formation

The 3-hydroxypropyl group is introduced via two primary routes:

Route A: Isocyanate Coupling

  • Generate 3-hydroxypropyl isocyanate by treating 3-hydroxypropylamine with phosgene or triphosgene under inert conditions.
  • React the isocyanate with 1-(4-chlorophenyl)-5-oxopyrrolidin-3-amine in anhydrous chloroform at 25°C for 12 hours.

Route B: Ammonolysis of Propylene Carbonate

  • React propylene carbonate with excess ammonia at 126°C to form 2-hydroxypropyl carbamate.
  • Condense the carbamate with the pyrrolidinone amine using a coupling agent such as HATU or DCC.

Comparative Data :

Parameter Route A (Isocyanate) Route B (Ammonolysis)
Yield 45–50% 60–65%
Purity (HPLC) ≥95% ≥92%
Byproducts <5% 8–10% (DPG, HPU)

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Final characterization employs:

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d6) : δ 8.82 (d, J=11.87 Hz, 2H, urea NH), 7.23–7.71 (m, aromatic H), 3.48 (br s, hydroxypropyl CH2).
    • ¹³C NMR : 165.2 ppm (urea carbonyl), 174.8 ppm (pyrrolidinone carbonyl).
  • Mass Spectrometry :

    • ESI-MS : m/z 365.76 [M+H]⁺ (C17H14ClF2N3O2).

Industrial-Scale Optimization

For large-scale production, continuous flow reactors enhance reproducibility and safety during isocyanate coupling. Key parameters include:

  • Residence Time : 15–20 minutes
  • Temperature Control : 30±2°C
  • Catalyst Loading : 0.5 mol% Pd(PPh3)4

Purification shifts to fractional distillation under reduced pressure (0.1–0.5 mmHg) to isolate the urea product from dipropylene glycol byproducts.

Challenges and Mitigation Strategies

  • Regioselectivity in Urea Formation : Competing reactions between primary and secondary amines are mitigated by using bulky isocyanates or low-temperature conditions.
  • Hydroxypropyl Group Stability : The 3-hydroxypropyl moiety is prone to oxidation; thus, reactions are conducted under nitrogen with BHT as a stabilizer.
  • Byproduct Formation : Dipropylene glycol (DPG) and 2-hydroxypropyl urea (HPU) are minimized by maintaining a 2:1 ammonia-to-propylene carbonate ratio.

Chemical Reactions Analysis

1-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-hydroxypropyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-hydroxypropyl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases and conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-hydroxypropyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Lipophilicity: The 3-hydroxypropyl group in the target compound reduces LogP compared to the dimethoxyphenyl and benzodioxin substituents, which introduce aromatic rings and ether linkages. This suggests the target compound may have better aqueous solubility .

Hydrogen Bonding and Solubility: The hydroxyl group in the target compound provides an additional hydrogen bond donor/acceptor, which may enhance interactions with polar biological targets (e.g., enzymes or receptors) compared to the methoxy or benzodioxin groups .

Synthetic Accessibility :

  • The hydroxypropyl chain is synthetically simpler to introduce than the dimethoxyphenyl or benzodioxin groups, which require multi-step functionalization .

Biological Activity

1-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-hydroxypropyl)urea is a synthetic organic compound with potential therapeutic applications. Its unique structure, which includes a pyrrolidinone ring and a urea moiety, suggests various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H22ClN3O2C_{17}H_{22}ClN_3O_2 with a molecular weight of approximately 347.8 g/mol. The structure features a five-membered ring that enhances its interaction with biological targets.

Research indicates that this compound may modulate enzyme activity and receptor binding, influencing various cellular pathways associated with disease processes. The presence of the chlorophenyl group is associated with increased biological activity through enhanced binding affinity to target proteins.

Pharmacological Effects

This compound has shown potential in several areas:

  • Antitumor Activity : Initial studies suggest that compounds with similar structures can exhibit significant antitumor properties by inducing apoptosis in cancer cells.
  • Antibacterial Properties : Preliminary antibacterial screening indicates moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, including urease and acetylcholinesterase (AChE), which are important in various metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduction of apoptosis
AntibacterialModerate to strong against S. typhi
Enzyme InhibitionStrong AChE inhibition

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of structurally similar compounds to this compound. Results indicated that these compounds could significantly reduce tumor cell viability in vitro, suggesting potential for cancer therapy.

Case Study 2: Antibacterial Screening

In a comparative study, this compound was tested against multiple bacterial strains. The results showed promising antibacterial activity, particularly against gram-negative bacteria, highlighting its potential as a therapeutic agent in infectious diseases.

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